![molecular formula C21H22N4O B12615716 [1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-](/img/structure/B12615716.png)
[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-[1,1'-Biphenyl]-4-carboxamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Biphenyl-, Carboxamid-, Cyclopropylmethyl- und Triazol-Einheiten vereint.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(Cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-[1,1'-Biphenyl]-4-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Biphenyl-Kerns, gefolgt von der Einführung der Carboxamidgruppe. Die Cyclopropylmethyl- und Triazolgruppen werden dann durch nachfolgende Reaktionen hinzugefügt. Häufige Reagenzien, die in diesen Schritten verwendet werden, sind organometallische Reagenzien, Amine und Triazol-Vorstufen. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen, inerte Atmosphären und spezifische Katalysatoren, um hohe Ausbeuten und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit verbessern. Darüber hinaus werden Reinigungstechniken wie Chromatographie und Kristallisation eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-(3-methyl-1H-1,2,4-triazol-5-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of the carboxamide group. The cyclopropylmethyl and triazole groups are then added through subsequent reactions. Common reagents used in these steps include organometallic reagents, amines, and triazole precursors. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(Cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-[1,1'-Biphenyl]-4-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können auftreten, insbesondere an den Biphenyl- und Triazol-Einheiten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Halogenierungsmittel für elektrophile Substitution und Nucleophile wie Amine für nucleophile Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu Carbonsäuren führen, während die Reduktion Amine oder Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuer synthetischer Methoden.
Biologie
In der biologischen Forschung wird N-(Cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-[1,1'-Biphenyl]-4-carboxamid auf seine potenziellen Eigenschaften als bioaktives Molekül untersucht. Es kann antimikrobielle, antifungale oder Antikrebs-Eigenschaften aufweisen, was es zu einem Kandidaten für die Medikamentenentwicklung macht.
Medizin
Die potenziellen therapeutischen Wirkungen der Verbindung sind in der medizinischen Chemie von Interesse. Forscher untersuchen ihre Wechselwirkungen mit biologischen Zielstrukturen, um neue Medikamente zu entwickeln.
Industrie
Im Industriesektor kann diese Verbindung aufgrund ihrer Stabilität und ihrer funktionellen Gruppen bei der Herstellung von fortschrittlichen Materialien wie Polymeren und Beschichtungen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von N-(Cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-[1,1'-Biphenyl]-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Triazol-Einheit kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen. Die Biphenyl- und Carboxamidgruppen tragen zur gesamten Bindungsaffinität und Spezifität der Verbindung bei. Diese Wechselwirkungen können zelluläre Prozesse stören und zu den beobachteten biologischen Wirkungen der Verbindung führen.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-(3-methyl-1H-1,2,4-triazol-5-yl)- involves its interaction with specific molecular targets. The triazole moiety may bind to enzymes or receptors, inhibiting their activity. The biphenyl and carboxamide groups contribute to the compound’s overall binding affinity and specificity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- [1,1'-Biphenyl]-4-carboxamide, N-(methyl)-2'-methyl-5'-(1H-1,2,4-triazol-3-yl)-
- [1,1'-Biphenyl]-4-carboxamide, N-(ethyl)-2'-methyl-5'-(1H-1,2,4-triazol-3-yl)-
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich N-(Cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-[1,1'-Biphenyl]-4-carboxamid durch das Vorhandensein der Cyclopropylmethylgruppe aus. Diese Gruppe kann die Stabilität und Bindungsaffinität der Verbindung verbessern, was sie in ihren Anwendungen effektiver macht.
Eigenschaften
Molekularformel |
C21H22N4O |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-(cyclopropylmethyl)-4-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H22N4O/c1-13-3-6-18(20-23-14(2)24-25-20)11-19(13)16-7-9-17(10-8-16)21(26)22-12-15-4-5-15/h3,6-11,15H,4-5,12H2,1-2H3,(H,22,26)(H,23,24,25) |
InChI-Schlüssel |
MJEBBSBLMQZLPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NNC(=N2)C)C3=CC=C(C=C3)C(=O)NCC4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


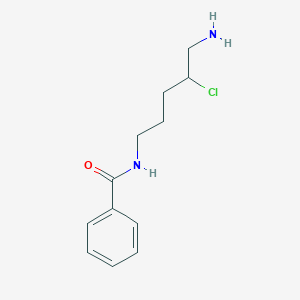
![1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12615647.png)
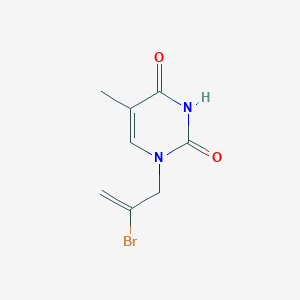
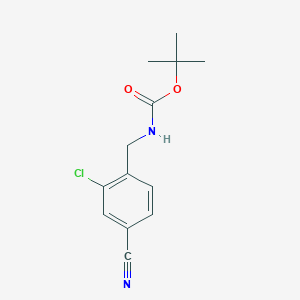
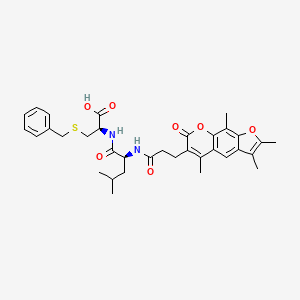
![4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615673.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)

![benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol](/img/structure/B12615682.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)
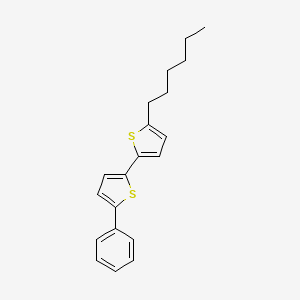
![4-(4-Chlorophenyl)-4-[4-(5-ethyl-1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12615705.png)

![4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol](/img/structure/B12615712.png)
